![molecular formula C121H200O60 B6313658 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane CAS No. 1019999-16-6](/img/structure/B6313658.png)
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane, also known as 2,2-bis(methyl-alpha-cyclodextrin-6-yloxy)phenylpropane, is a cyclodextrin derivative that has been studied for its potential applications in drug delivery and other biomedical applications. Cyclodextrins are cyclic oligosaccharides that are composed of six to eight glucose units. As a cyclodextrin derivative, 2,2-bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has a unique structure and properties that make it an attractive molecule for biomedical research.
Wissenschaftliche Forschungsanwendungen
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has been studied for its potential applications in drug delivery, gene therapy, and other biomedical applications. The molecule has been shown to have a high affinity for hydrophobic drugs, and can be used to encapsulate and deliver drugs to targeted areas in the body. In addition, the molecule can be used to stabilize proteins and other biomolecules, and can be used to improve the solubility of drugs.
Wirkmechanismus
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has a unique structure that allows it to bind to hydrophobic molecules, such as drugs and proteins. The molecule has a hydrophobic inner cavity, which is surrounded by a hydrophilic outer shell. This structure allows the molecule to form an inclusion complex with hydrophobic molecules, which can then be transported to the target site in the body.
Biochemical and Physiological Effects
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has been studied for its potential to modulate the biochemical and physiological effects of drugs. The molecule has been shown to increase the solubility of drugs, and can be used to improve the bioavailability and pharmacokinetics of drugs. In addition, the molecule has been shown to reduce the toxicity of drugs, and can be used to reduce the side effects of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane in laboratory experiments has several advantages. The molecule has a high affinity for hydrophobic molecules, and can be used to encapsulate and deliver drugs to targeted areas in the body. In addition, the molecule can be used to stabilize proteins and other biomolecules, and can be used to improve the solubility of drugs. However, the molecule has some limitations. The molecule is not very stable in aqueous solutions, and its effectiveness can be reduced in the presence of other molecules. In addition, the molecule is not very soluble in organic solvents, and can be difficult to work with in laboratory experiments.
Zukünftige Richtungen
The potential applications of 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane are still being explored. Possible future directions include the development of new methods for the synthesis and purification of the molecule, as well as the development of new drug delivery systems based on the molecule. In addition, further research is needed to understand the mechanism of action of the molecule, and to explore its potential to modulate the biochemical and physiological effects of drugs. Finally, further research is needed to explore the potential of the molecule for other biomedical applications, such as gene therapy and tissue engineering.
Synthesemethoden
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane can be prepared by the reaction of 4-hydroxybenzaldehyde and alpha-cyclodextrin in the presence of a base catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a temperature of 80-90°C for several hours. The reaction yields a mixture of 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane and other cyclodextrin derivatives. The product can be isolated by column chromatography.
Eigenschaften
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H200O60/c1-121(2,57-37-41-59(42-38-57)156-55-71-83-95(142-23)107(154-35)119(168-71)178-81-69(53-130-11)164-115(103(150-31)93(81)140-21)174-77-65(49-126-7)160-111(99(146-27)89(77)136-17)170-73-61(45-122-3)158-109(97(144-25)85(73)132-13)172-75-63(47-124-5)162-113(101(148-29)87(75)134-15)176-79-67(51-128-9)166-117(180-83)105(152-33)91(79)138-19)58-39-43-60(44-40-58)157-56-72-84-96(143-24)108(155-36)120(169-72)179-82-70(54-131-12)165-116(104(151-32)94(82)141-22)175-78-66(50-127-8)161-112(100(147-28)90(78)137-18)171-74-62(46-123-4)159-110(98(145-26)86(74)133-14)173-76-64(48-125-6)163-114(102(149-30)88(76)135-16)177-80-68(52-129-10)167-118(181-84)106(153-34)92(80)139-20/h37-44,61-120H,45-56H2,1-36H3/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHHPLFRCXUKO-UXKULTPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O3)C(C8OC)OC)COC)COC)COC)COC)COC)OC)OC)C9=CC=C(C=C9)OCC1C2C(C(C(O1)OC1C(OC(C(C1OC)OC)OC1C(OC(C(C1OC)OC)OC1C(OC(C(C1OC)OC)OC1C(OC(C(C1OC)OC)OC1C(OC(O2)C(C1OC)OC)COC)COC)COC)COC)COC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)OC)OC)C9=CC=C(C=C9)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1OC)OC)COC)COC)COC)COC)COC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H200O60 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2614.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.